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molecular formula C13H6Cl2FNO B8313512 2-(3,4-Dichlorophenoxy)-5-Fluoro-Benzonitrile

2-(3,4-Dichlorophenoxy)-5-Fluoro-Benzonitrile

Cat. No. B8313512
M. Wt: 282.09 g/mol
InChI Key: SDNLEGJZEAMCAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07084165B2

Procedure details

A flame-dried flask containing N2 inlet and magnetic stirrer was charged with 3.0 mL of 2.0 M borane methyl sulfide complex in THF (6.0 mmol, Aldrich Chem. Co.), followed by an additional 10 mL of anhydrous THF at room temperature. While stirring, 0.562 g (2.0 mmol) of 2-(3,4-dichlorophenoxy)-5-fluoro-benzonitrile (title compound of Preparation 37) was added slowly via syringe, causing some mild foaming. After the addition, the reaction was heated at reflux for a total of 3 hr, and a tic (CHCl3:CH3OH:conc. NH4OH, 95:5:1) showed no starting material remaining. With ice bath cooling, the reaction was quenched using 10 mL of 6N HCl, heated to reflux an additional 1 hr to break the boron complex and slowly made basic with saturated aqueous Na2CO3. The mixture was diluted with water and EtOAc, the organic layer was combined with a second EtOAc extraction of the aqueous layer and then washed with water and saturated aqueous NaCl. After drying over MgSO4, the solvent was removed in vacuo to give a yellow tan oil, 0.676 g. The oil was partitioned between Et2O and 6N HCl, the Et2O layer was reextracted with 6N HCl and the aqueous layers were combined, made basic with aqueous Na2CO3 and reextracted with Et2O. These latter organic extracts were dried (MgSO4) and concentrated in vacuo to a tan oil, 0.538 g.
Quantity
0.562 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
6 mmol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:15]=[CH:16][C:17]=1[Cl:18])[O:5][C:6]1[CH:13]=[CH:12][C:11]([F:14])=[CH:10][C:7]=1[C:8]#[N:9]>C1COCC1>[Cl:1][C:2]1[CH:3]=[C:4]([CH:15]=[CH:16][C:17]=1[Cl:18])[O:5][C:6]1[CH:13]=[CH:12][C:11]([F:14])=[CH:10][C:7]=1[CH2:8][NH2:9]

Inputs

Step One
Name
Quantity
0.562 g
Type
reactant
Smiles
ClC=1C=C(OC2=C(C#N)C=C(C=C2)F)C=CC1Cl
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
6 mmol
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
While stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A flame-dried flask containing N2 inlet and magnetic stirrer

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(OC2=C(CN)C=C(C=C2)F)C=CC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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